Ethyl 3-(4-tert-Butylphenyl)propiolate Ethyl 3-(4-tert-Butylphenyl)propiolate
Brand Name: Vulcanchem
CAS No.: 109034-26-6
VCID: VC20744141
InChI: InChI=1S/C15H18O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5H2,1-4H3
SMILES: CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C
Molecular Formula: C15H18O2
Molecular Weight: 230.3 g/mol

Ethyl 3-(4-tert-Butylphenyl)propiolate

CAS No.: 109034-26-6

Cat. No.: VC20744141

Molecular Formula: C15H18O2

Molecular Weight: 230.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-tert-Butylphenyl)propiolate - 109034-26-6

CAS No. 109034-26-6
Molecular Formula C15H18O2
Molecular Weight 230.3 g/mol
IUPAC Name ethyl 3-(4-tert-butylphenyl)prop-2-ynoate
Standard InChI InChI=1S/C15H18O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5H2,1-4H3
Standard InChI Key SDPWUYVOUYSPMU-UHFFFAOYSA-N
SMILES CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C
Canonical SMILES CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C

Chemical Identity and Basic Properties

Molecular Structure and Identification

Ethyl 3-(4-tert-Butylphenyl)propiolate (CAS: 109034-26-6) is characterized by a phenyl ring substituted at the para position with a tert-butyl group, and connected to a propiolate (alkyne carboxylic ester) group. The compound has several identifiers that facilitate its documentation in chemical databases :

  • PubChem CID: 11333698

  • Molecular Formula: C15H18O2

  • IUPAC Name: ethyl 3-(4-tert-butylphenyl)prop-2-ynoate

  • InChI: InChI=1S/C15H18O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5H2,1-4H3

  • InChIKey: SDPWUYVOUYSPMU-UHFFFAOYSA-N

The structure includes a linear alkyne (C≡C) group connecting the aromatic ring to the ethyl ester functionality, creating a rigid, linear backbone with a bulky tert-butyl substituent that likely influences its physical properties and reactivity .

Structural Analogs and Classification

Ethyl 3-(4-tert-Butylphenyl)propiolate can be classified within several chemical categories:

  • Alkyne esters (due to the propiolate functionality)

  • tert-Butyl substituted aromatics

  • Phenylpropiolates (aryl-substituted propiolates)

Its structural features place it in proximity to tert-butyl phenolic compounds used as antioxidants, although the absence of a free hydroxyl group distinguishes it from typical phenolic antioxidants .

Synthesis and Reactivity

Chemical Reactivity Profile

The chemical reactivity of Ethyl 3-(4-tert-Butylphenyl)propiolate is primarily governed by three structural features:

  • The terminal alkyne group, which can participate in addition reactions, cycloadditions, and coupling reactions

  • The ester functionality, susceptible to hydrolysis, transesterification, and reduction

  • The tert-butyl phenyl moiety, which provides steric hindrance and electronic effects

The tert-butyl group on the phenyl ring enhances electron density through inductive effects, potentially influencing the reactivity of both the aromatic system and the alkyne functionality . This structural feature makes the compound potentially valuable in synthetic organic chemistry as a building block.

For click chemistry applications, the alkyne functionality could participate in azide-alkyne cycloadditions, similar to those described in synthetic procedures for triazole formation . Such reactions typically involve copper catalysis (CuAAC) or strain-promoted conditions.

CompoundStructural FeatureReported Biological ActivityReference
Ethyl 3-(4-tert-Butylphenyl)propiolatetert-Butyl phenyl with propiolate esterNot specifically reported
Tert-butyl phenolic antioxidantsHydroxyl group on tert-butyl phenylPotential endocrine disruption, liver/lung effects
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate antioxidantsDi-tert-butyl substitution with hydroxyl groupMetabolic studies for biomarker identification
Bisphenol AFMultiple phenolic groupsEndocrine disruption (ER bioactivity score: 0.552)

It should be noted that the absence of a free hydroxyl group in Ethyl 3-(4-tert-Butylphenyl)propiolate differentiates it from typical phenolic antioxidants, potentially affecting its biological activity profile.

Industrial Relevance

Given its structure, Ethyl 3-(4-tert-Butylphenyl)propiolate might find applications in:

  • Polymer chemistry as a precursor to materials with specific properties

  • Photochemistry applications due to its conjugated system

  • As an intermediate in the synthesis of specialized antioxidants or stabilizers

The tert-butyl group significantly enhances the stability of phenolic compounds by reducing oxidation rates and stabilizing radicals during antioxidant activity . While Ethyl 3-(4-tert-Butylphenyl)propiolate lacks a free hydroxyl group, its structure suggests potential as a precursor to compounds with stabilizing properties.

Analytical Characterization

Spectroscopic Properties

Based on the structural features of Ethyl 3-(4-tert-Butylphenyl)propiolate, several spectroscopic characteristics can be anticipated:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show characteristic signals for the ethyl ester group, aromatic protons, and the distinctive tert-butyl singlet

    • 13C NMR would display signals for the alkyne carbons, ester carbonyl, aromatic system, and tert-butyl group

  • Infrared Spectroscopy (IR):

    • Characteristic absorptions for ester carbonyl (approximately 1700-1740 cm-1)

    • Alkyne C≡C stretch (approximately 2100-2260 cm-1)

    • Aromatic C=C stretching (approximately 1600-1400 cm-1)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 230 (corresponding to C15H18O2)

    • Fragmentation patterns likely involving loss of the ethyl group and cleavage at the propiolate linkage

Chromatographic Behavior

The compound's chromatographic properties would be influenced by:

  • The moderate polarity contributed by the ester group

  • The lipophilicity from the tert-butyl phenyl portion

  • The rigid linear structure from the alkyne linkage

These characteristics would make it amenable to analysis by:

  • High-Performance Liquid Chromatography (HPLC) with reversed-phase columns

  • Gas Chromatography (GC), potentially with derivatization to enhance volatility

  • Thin-Layer Chromatography (TLC) with appropriate solvent systems

Research Gaps and Future Directions

Current Knowledge Limitations

Several gaps in the current research on Ethyl 3-(4-tert-Butylphenyl)propiolate can be identified:

  • Limited specific toxicological and environmental fate data

  • Incomplete characterization of physical properties and reactivity profile

  • Undocumented potential applications in materials science or pharmaceutical chemistry

  • Unclear relationship to other tert-butyl phenyl compounds with established biological activities

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator